molecular formula C18H21N3O3S3 B4849246 N-[2-(methylthio)phenyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea

N-[2-(methylthio)phenyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea

Cat. No. B4849246
M. Wt: 423.6 g/mol
InChI Key: NHFBOOVQMSJOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(methylthio)phenyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea, also known as NSC-681239, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a thiourea derivative that has shown promising results in various studies, making it a subject of interest for researchers around the world.

Mechanism of Action

The exact mechanism of action of N-[2-(methylthio)phenyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[2-(methylthio)phenyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In animal studies, it has been shown to improve glucose tolerance and reduce insulin resistance.

Advantages and Limitations for Lab Experiments

N-[2-(methylthio)phenyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has shown promising results in various studies. However, there are also some limitations to its use. It is not yet fully understood how it works, and more research is needed to determine its potential side effects and toxicity.

Future Directions

There are several future directions for research on N-[2-(methylthio)phenyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea. One area of interest is its potential use in combination with other drugs for the treatment of cancer. It has also been suggested that it may have potential for use in the treatment of other diseases, such as Alzheimer's disease. Further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

N-[2-(methylthio)phenyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has been studied for its potential use in various scientific research applications. It has shown promising results in cancer research, with studies indicating that it has the potential to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve glucose tolerance in animal studies.

properties

IUPAC Name

1-(2-methylsulfanylphenyl)-3-(4-morpholin-4-ylsulfonylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S3/c1-26-17-5-3-2-4-16(17)20-18(25)19-14-6-8-15(9-7-14)27(22,23)21-10-12-24-13-11-21/h2-9H,10-13H2,1H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFBOOVQMSJOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(methylthio)phenyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea

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